molecular formula C20H17ClN2O3 B2879459 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1704658-22-9

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No. B2879459
CAS RN: 1704658-22-9
M. Wt: 368.82
InChI Key: QIUQLZPMKQCRQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound is a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 144.559 , a refractive index n20/D 1.5260 (lit.) , a boiling point of 181-182 °C (lit.) , and a density of 1.193 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has been dedicated to synthesizing benzamides, including derivatives of "5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide", to explore their potential neuroleptic activities. For instance, Iwanami et al. (1981) described the synthesis of a series of benzamides evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, highlighting the structure-activity relationship. One compound exhibited significant potency, suggesting its potential as a drug with minimal side effects for treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Chemical Synthesis Techniques

The chemical synthesis of pyrimidine derivatives, as Majumdar, Das, and Jana (1998) explored, is part of ongoing efforts to develop new compounds with therapeutic potentials. Their work on synthesizing pyrrolo[3,2-d]pyrimidines showcases the diverse chemical synthesis strategies applicable to similar compounds (Majumdar, Das, & Jana, 1998).

Pharmacological Properties

Another area of research focuses on elucidating the pharmacological properties of these compounds. Studies such as the work by Hour, Yang, Lien, Kuo, and Huang (2007) on the synthesis and cytotoxicity of quinazolinones highlight the potential anticancer applications of compounds derived from "this compound". These compounds were evaluated for their cytotoxicity against several cancer cell lines, indicating their potential as anticancer agents (Hour, Yang, Lien, Kuo, & Huang, 2007).

Future Directions

The future directions of this compound could involve its use in the development of novel anti-fibrotic drugs . Compounds with similar structures have shown excellent anti-fibrotic activities .

properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-25-18-9-8-15(21)12-17(18)20(24)23-13-14-5-4-6-16(11-14)26-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQLZPMKQCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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